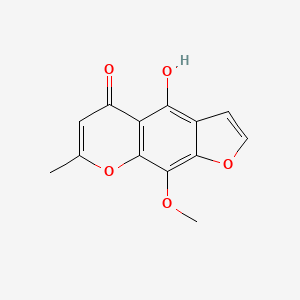

Khellinol

Description

See also: Visnaga daucoides fruit (part of).

Structure

3D Structure

Properties

CAS No. |

478-42-2 |

|---|---|

Molecular Formula |

C13H10O5 |

Molecular Weight |

246.21 g/mol |

IUPAC Name |

4-hydroxy-9-methoxy-7-methylfuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C13H10O5/c1-6-5-8(14)9-10(15)7-3-4-17-11(7)13(16-2)12(9)18-6/h3-5,15H,1-2H3 |

InChI Key |

GEYVZPGXYUDRSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OC |

Appearance |

Solid powder |

Other CAS No. |

478-42-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Khellinol; 5-Norkhellin; 5 Norkhellin; 5Norkhellin; |

Origin of Product |

United States |

Foundational & Exploratory

Khellinol: A Technical Guide on its Natural Source and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellinol is a naturally occurring furanocoumarin that has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of khellin, a well-documented compound with vasodilatory and antispasmodic properties, this compound is being investigated for similar activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural sources of this compound and its bioavailability, with a focus on data relevant to researchers and drug development professionals. It is important to note that while significant research has been conducted on the major constituents of its primary plant source, specific data on this compound remains limited, indicating a clear need for further investigation.

Natural Source of this compound

The primary and most well-documented natural source of this compound is the plant Ammi visnaga (L.) Lam., commonly known as khella, toothpick-plant, or bisnaga.[1][2][3] This annual or biennial herb belongs to the Apiaceae (Umbelliferae) family and is indigenous to the Mediterranean region, North Africa, and parts of Asia.[2][3] It is now cultivated worldwide for its medicinal properties.[2]

This compound is one of several bioactive γ-pyrone and coumarin derivatives found in Ammi visnaga.[2] However, it is considered a minor constituent compared to the more abundant and extensively studied compounds, khellin and visnagin.[2] The concentration of these compounds can vary depending on the plant part, geographical location, and harvesting time. While quantitative data for khellin and visnagin in Ammi visnaga are available, specific quantitative analysis of this compound is not well-documented in the current scientific literature.

Table 1: Major Bioactive Compounds in Ammi visnaga

| Compound | Chemical Class | Typical Concentration Range in Seeds |

| Khellin | Furanochromone | 0.3 - 1.2% |

| Visnagin | Furanochromone | 0.05 - 0.3% |

| This compound | Furanochromone | Not well-quantified |

| Visnadin | Pyranocoumarin | Data not consistently available |

| Samidin | Pyranocoumarin | Data not consistently available |

| Dihydrosamidin | Pyranocoumarin | Data not consistently available |

Note: The concentration of these compounds can vary significantly.

Bioavailability and Pharmacokinetics of this compound

Direct studies on the bioavailability and pharmacokinetics of this compound are currently lacking in the scientific literature. However, valuable insights can be inferred from studies on structurally related compounds from Ammi visnaga, such as khellin and visnagin, as well as other furanocoumarins.

Inferences from Khellin and Visnagin Pharmacokinetics

Pharmacokinetic studies on visnagin in rats have revealed important aspects that may be applicable to this compound. A study on orally administered visnagin showed that its plasma exposure was significantly increased (more than 10-fold for a low dose) when administered as a whole aqueous extract of Ammi visnaga compared to the pure compound.[1] This suggests that other constituents in the plant extract may enhance the absorption or reduce the first-pass metabolism of visnagin.[1] Given the structural similarity, it is plausible that this compound's bioavailability might also be influenced by the presence of other phytochemicals in its natural matrix.

The terminal half-life of visnagin in rats was found to be relatively short, reaching a maximum of 1.94 hours for a 10 mg/kg dose of the pure compound.[1] Studies on khellin have also indicated a limited oral bioavailability.[4]

General Bioavailability of Furanocoumarins

Furanocoumarins, as a class of compounds, are known to have variable and often low oral bioavailability.[5][6] This is primarily attributed to extensive first-pass metabolism in the gut and liver, mediated by cytochrome P450 enzymes, particularly CYP3A4.[4][7] Some furanocoumarins are also substrates for efflux transporters like P-glycoprotein, which can further limit their absorption.[8]

However, it is also well-documented that certain furanocoumarins can inhibit these same enzymes and transporters, leading to potential drug-herb interactions.[4][7] This inhibitory action could potentially enhance the bioavailability of co-administered drugs or even other phytochemicals within the same plant extract.

Table 2: Inferred Bioavailability and Pharmacokinetic Parameters for this compound

| Parameter | Inferred Property | Rationale |

| Absorption | Likely to be absorbed from the gastrointestinal tract, but potentially with low efficiency. | Based on the behavior of other furanocoumarins.[5] |

| Bioavailability | Predicted to be low when administered as a pure compound. May be enhanced when administered as a whole plant extract. | Inferred from studies on visnagin showing enhanced bioavailability from Ammi visnaga extract.[1] General knowledge of furanocoumarin first-pass metabolism.[5][6] |

| Distribution | Expected to distribute into tissues. | General characteristic of small molecule drugs. |

| Metabolism | Likely to undergo extensive first-pass metabolism in the liver and intestines, primarily by cytochrome P450 enzymes. | Common metabolic pathway for coumarins and furanocoumarins.[9] |

| Excretion | Metabolites are likely excreted via urine and feces. | General route of elimination for xenobiotics. |

Experimental Protocols

Extraction and Isolation of Furanocoumarins from Ammi visnaga**

A general workflow for the extraction and isolation of furanocoumarins from Ammi visnaga seeds is outlined below.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the simultaneous quantification of khellin and visnagin can be adapted for this compound. The following provides a template for such a method.

Table 3: Example HPLC Parameters for Furanocoumarin Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water, methanol, and/or acetonitrile. |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV detection at a wavelength appropriate for this compound (likely in the range of 245-330 nm). |

| Injection Volume | 10-20 µL. |

| Standard | A purified and authenticated this compound standard is required for accurate quantification. |

The development of a specific and validated HPLC method for this compound would be a crucial step for future research.

Potential Mechanism of Action and Signaling Pathways

The pharmacological effects of Ammi visnaga extracts and its major constituents, khellin and visnagin, are primarily attributed to their smooth muscle relaxant properties.[3][10] This effect is believed to be mediated through the blockade of calcium channels.[10][11] By inhibiting the influx of calcium into smooth muscle cells, these compounds can induce vasodilation and bronchodilation.

While direct evidence for this compound's mechanism of action is limited, its structural similarity to khellin suggests that it may also act as a calcium channel blocker. Further research is needed to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound is a minor furanocoumarin found in Ammi visnaga with potential therapeutic properties. However, there is a significant gap in the scientific literature regarding its quantitative abundance, bioavailability, and specific mechanism of action. Future research should focus on:

-

Development of validated analytical methods for the accurate quantification of this compound in plant material and biological matrices.

-

In-depth pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, both as a pure compound and within a plant extract.

-

In vitro and in vivo studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

Comparative studies to evaluate the potency and efficacy of this compound relative to khellin and visnagin.

Addressing these research gaps will be essential for unlocking the full therapeutic potential of this compound and for the development of novel drugs based on this natural product.

References

- 1. Pharmacokinetic evaluation of visnagin and Ammi visnaga aqueous extract after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonlinear pharmacokinetics of visnagin in rats after intravenous bolus administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dietary Intake of Coumarins and Furocoumarins through Citrus Beverages: A Detailed Estimation by a HPLC-MS/MS Method Combined with the Linear Retention Index System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Natural Furanocoumarin as Potential Oral Absorption Enhancer | Scientific.Net [scientific.net]

- 9. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pakbs.org [pakbs.org]

- 11. Pharmacological investigations on khella- (ammi visnaga l.) [wisdomlib.org]

Khellinol's Putative Mechanism of Action in Cardiovascular Models: A Technical Guide

Disclaimer: Scientific literature extensively details the cardiovascular effects of khellin and its derivatives, such as visnadin and visnagin, all compounds extracted from the plant Ammi visnaga. However, specific research on the mechanism of action of khellinol is limited. This guide, therefore, extrapolates the likely mechanisms of this compound based on the activities of these closely related and structurally similar compounds. The primary mechanism of action is proposed to be the blockade of L-type calcium channels in vascular smooth muscle, leading to vasorelaxation.

Core Mechanism: Calcium Channel Antagonism

The vasorelaxant effect of khellin and its derivatives is primarily attributed to their ability to act as calcium channel antagonists.[1][2] In vascular smooth muscle cells, the influx of extracellular calcium through L-type voltage-gated calcium channels is a critical step in initiating and maintaining contraction. By blocking these channels, this compound likely reduces the intracellular calcium concentration, leading to smooth muscle relaxation and subsequent vasodilation.[1]

Signaling Pathway of Vasorelaxation by Calcium Channel Blockade

The following diagram illustrates the proposed signaling pathway for this compound-induced vasorelaxation, based on the known mechanism of L-type calcium channel blockers.

References

Khellinol vs. Khellin: A Comprehensive Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Khellin, a furanochromone from the plant Ammi visnaga, has a long history of medicinal use, primarily as a vasodilator and smooth muscle relaxant. Its derivative, Khellinol, has emerged as a compound of significant interest, demonstrating distinct biological activities. This technical guide provides an in-depth comparison of the biological activities of this compound and Khellin, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of their signaling pathways to facilitate further research and drug development. While Khellin's pharmacological profile is well-documented, research into this compound is less extensive. This guide consolidates the current understanding of both compounds, highlighting areas where further investigation is warranted.

Comparative Biological Activity: Khellin vs. This compound

Khellin is well-recognized for its potent vasodilator, bronchodilator, anti-inflammatory, and cytotoxic effects.[1][2] this compound, a structurally related compound, has been reported to exhibit superior antioxidant and acetylcholinesterase inhibitory activities.[3] The following tables summarize the available quantitative data for the biological activities of both compounds.

Vasodilatory and Smooth Muscle Relaxant Activity

Khellin's primary mechanism of action involves the blockage of calcium channels and inhibition of phosphodiesterase, leading to smooth muscle relaxation.[1][2] This results in vasodilation and bronchodilation. Data on the direct comparative vasodilatory activity of this compound is limited.

Table 1: Vasodilatory and Smooth Muscle Relaxant Activity

| Compound | Assay | Target/Tissue | IC50 / EC50 | Reference |

| Khellin | Calcium Channel Blockade | Smooth Muscle Cells | Data not available in provided search results | [1][2] |

| Khellin | Phosphodiesterase Inhibition | Smooth Muscle Cells | Data not available in provided search results | [1] |

| This compound | Vasodilatory Activity | Not specified | Data not available in provided search results |

Anti-inflammatory Activity

Khellin and its derivatives have demonstrated anti-inflammatory properties.[4] One study on a Khellin derivative, without specifying if it was this compound, showed potent inhibition of pro-inflammatory markers.[4]

Table 2: Anti-inflammatory Activity

| Compound | Assay | Key Markers Inhibited | IC50 | Reference |

| Khellin Derivative | PGE2 Inhibition | Prostaglandin E2 | 88.86% inhibition (concentration not specified) | [4] |

| Khellin Derivative | TNF-α Inhibition | Tumor Necrosis Factor-alpha | 48.62% inhibition (concentration not specified) | [4] |

| This compound | Anti-inflammatory Activity | Not specified | Data not available in provided search results |

Cytotoxic Activity

Khellin has been shown to exhibit cytotoxic activity against various cancer cell lines.[5]

Table 3: Cytotoxic Activity

| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |

| Khellin | MCF-7 (Breast Cancer) | SRB Assay | 12.54 - 17.53 | [5] |

| Khellin | Hep G2 (Hepatocellular Carcinoma) | SRB Assay | 12.54 - 17.53 | [5] |

| This compound | Cytotoxicity | Not specified | Data not available in provided search results |

Antioxidant Activity

This compound has been reported to possess stronger antioxidant properties than Khellin.[3]

Table 4: Antioxidant Activity

| Compound | Assay | EC50 | Reference | |---|---|---|---|---| | this compound | Oxygen Radical Absorbance Capacity (ORAC) | 332 µM |[6] | | Khellin | Antioxidant Activity | Data not available in provided search results |[3] |

Acetylcholinesterase (AChE) Inhibitory Activity

This compound has demonstrated superior AChE inhibitory activity compared to Khellin.[3] This suggests its potential in the management of neurodegenerative diseases.

Table 5: Acetylcholinesterase Inhibitory Activity

| Compound | Assay | % Inhibition | IC50 | Reference |

| This compound | Acetylcholinesterase Inhibition | Higher than Khellin | Data not available in provided search results | [3] |

| Khellin | Acetylcholinesterase Inhibition | Lower than this compound | Data not available in provided search results | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Vasodilation Assay Using Aortic Rings

This assay assesses the vasodilatory effect of a compound on isolated arterial rings.

Methodology:

-

Tissue Preparation:

-

Male Wistar rats (250-300g) are euthanized by cervical dislocation.

-

The thoracic aorta is carefully excised, cleaned of adhering fat and connective tissue, and cut into rings of 3-4 mm in length.

-

The endothelium can be mechanically removed by gently rubbing the intimal surface with a pair of fine forceps.

-

-

Experimental Setup:

-

Aortic rings are mounted in a 10 mL organ bath containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1; pH 7.4), maintained at 37°C and gassed with 95% O2 and 5% CO2.

-

The rings are connected to an isometric force transducer to record changes in tension.

-

An initial tension of 1.5 g is applied, and the rings are allowed to equilibrate for 60-90 minutes, with the bath solution being changed every 15 minutes.

-

-

Experimental Procedure:

-

After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (1 µM) or KCl (80 mM).

-

Once a stable contraction is achieved, cumulative concentrations of the test compound (Khellin or this compound) are added to the organ bath.

-

The relaxation response is measured as the percentage decrease in the pre-contracted tension.

-

The IC50 value (concentration causing 50% relaxation) is calculated from the concentration-response curve.

-

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Methodology:

-

Animals:

-

Male Wistar rats or Swiss albino mice are used.

-

Animals are fasted for 12 hours before the experiment with free access to water.

-

-

Induction of Edema:

-

A 1% w/v solution of carrageenan in sterile saline is prepared.

-

0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of the animals.

-

-

Drug Administration:

-

The test compound (Khellin or this compound) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

A control group receives the vehicle only.

-

-

Measurement of Paw Edema:

-

The volume of the paw is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

-

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Culture:

-

The desired cancer cell line (e.g., MCF-7, Hep G2) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

The cells are treated with various concentrations of the test compound (Khellin or this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

A control group is treated with the vehicle (e.g., DMSO) only.

-

-

MTT Addition and Incubation:

-

After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for 4 hours at 37°C in a CO2 incubator, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The plate is shaken for 15 minutes to ensure complete dissolution.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value (concentration causing 50% inhibition of cell growth) is determined from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

Khellin Signaling Pathway

Khellin exerts its biological effects through multiple signaling pathways. Its primary actions as a vasodilator and bronchodilator are mediated by its effects on calcium channels and phosphodiesterase. Its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines.

Caption: Khellin's multifaceted mechanism of action.

This compound Experimental Workflow for Bioactivity Screening

A logical workflow for the comprehensive screening of this compound's biological activities would involve a series of in vitro and in vivo assays.

Caption: A proposed workflow for screening this compound.

Conclusion and Future Directions

Khellin possesses a well-established profile of biological activities, particularly as a vasodilator and anti-inflammatory agent. This compound, while less studied, shows promise with potentially superior antioxidant and acetylcholinesterase inhibitory effects. The significant gaps in the quantitative data for this compound's biological activities, especially in direct comparison to Khellin, represent a critical area for future research. A systematic evaluation of this compound using the standardized protocols outlined in this guide will provide a clearer understanding of its therapeutic potential and facilitate the development of novel drug candidates. Further investigation into the specific signaling pathways modulated by this compound is also essential to elucidate its mechanisms of action.

References

- 1. Visnadine | C21H24O7 | CID 442151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of visnagin in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Composition, Antioxidant, Anticancer, and Antibacterial Activities of Roots and Seeds of Ammi visnaga L. Methanol Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of visnadine on rat isolated vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

Khellinol: A Technical Guide on its Role in Traditional Herbal Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Khellinol, a naturally occurring furanochromone found in the medicinal plant Ammi visnaga, has been traditionally used as part of herbal remedies for centuries. While its close relatives, khellin and visnagin, have been more extensively studied, this compound is emerging as a compound of significant interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its role in traditional medicine, its known and potential biological activities, and detailed experimental protocols for its quantification and evaluation. This document aims to serve as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound.

Introduction: this compound in the Context of Traditional Herbal Medicine

Ammi visnaga (L.) Lam., commonly known as khella or toothpick weed, has a long and storied history in traditional medicine, particularly in ancient Egypt and the Middle East.[1] Decoctions and infusions of the plant's fruits have been traditionally used to treat a variety of ailments, most notably respiratory disorders such as asthma, cardiovascular complaints like angina pectoris, and renal conditions including kidney stones.[1][2] The therapeutic effects of Ammi visnaga are largely attributed to its rich concentration of furanochromones, with khellin and visnagin being the most abundant and well-researched constituents.[3][4]

This compound is a furanochromone derivative also present in Ammi visnaga, alongside other related compounds like ammiol and khellol.[1][2] While traditional herbal preparations utilize the entire spectrum of phytochemicals within the plant, modern research is beginning to dissect the specific contributions of individual compounds. The historical use of Ammi visnaga as a smooth muscle relaxant, vasodilator, and diuretic provides the foundational context for investigating the specific pharmacological role of this compound.

Quantitative Analysis of this compound in Ammi visnaga

Accurate quantification of this compound in plant material and its extracts is crucial for standardization and further pharmacological studies. While specific quantitative data for this compound is not as abundant as for khellin and visnagin, the established High-Performance Liquid Chromatography (HPLC) methods for these related compounds can be readily adapted.

Table 1: Concentration of Major Furanochromones in Ammi visnaga Aqueous Extract

| Compound | Concentration (mg/100 mg of extract) |

| Khellin | 2.88[5] |

| Visnagin | 1.72[5] |

| This compound | Data not yet available |

Note: The concentrations of khellin and visnagin provide a reference for the expected range of furanochromone content. Further research is required to quantify this compound in various Ammi visnaga extracts.

Experimental Protocol: HPLC Quantification of this compound

This protocol is adapted from validated methods for khellin and visnagin quantification.[5][6]

Objective: To quantify the concentration of this compound in a methanolic extract of Ammi visnaga fruits.

Materials:

-

Dried and powdered Ammi visnaga fruits

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Tetrahydrofuran (THF, HPLC grade)

-

This compound standard (purity >98%)

-

HPLC system with a Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation:

-

Accurately weigh 1 g of powdered Ammi visnaga fruits.

-

Perform a methanol extraction (e.g., sonication for 30 minutes or maceration for 24 hours).

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Re-dissolve a known amount of the dried extract in methanol to a final concentration of 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Mobile Phase: A gradient of water (A), methanol (B), and THF (C). A suggested starting point is a mobile phase consisting of water:methanol:tetrahydrofuran (50:45:5, v/v/v).[7]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: Scan for the optimal wavelength for this compound detection using the DAD (likely around 245 nm, similar to khellin and visnagin).[7]

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the calibration standards to construct a calibration curve of peak area versus concentration.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Biological Activities and Potential Mechanisms of Action

While direct research on this compound is limited, the activities of structurally similar compounds and the traditional uses of Ammi visnaga suggest several potential therapeutic applications.

Antioxidant Activity

Khellol, a compound closely related to this compound, has demonstrated significant antioxidant properties. It is plausible that this compound possesses similar free radical scavenging capabilities, which could contribute to the overall therapeutic effects of Ammi visnaga extracts.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol is a standard method for evaluating the antioxidant activity of chemical compounds.[8][9]

Objective: To determine the in vitro antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

-

This compound

-

DPPH reagent

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of this compound (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of dilutions of ascorbic acid to serve as a positive control.

-

-

Assay:

-

In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

-

Add 100 µL of DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of DPPH solution.

-

For the control, add 100 µL of each this compound dilution and 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

-

Acetylcholinesterase Inhibitory Activity

Khellol has also been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This suggests a potential neuroprotective role for this compound, which could be relevant for neurodegenerative diseases.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method for measuring AChE activity.[10][11][12]

Objective: To evaluate the in vitro acetylcholinesterase inhibitory activity of this compound.

Materials:

-

This compound

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

Donepezil or Galantamine (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

-

Prepare a series of dilutions of this compound.

-

Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

-

-

Assay:

-

In a 96-well plate, add 25 µL of each this compound dilution.

-

Add 50 µL of AChE solution to each well.

-

Incubate at 37 °C for 15 minutes.

-

Add 50 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

-

Measurement:

-

Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

-

Calculation:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of AChE inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

-

Calculate the IC50 value for this compound.

-

Anticancer Activity

Khellin and visnagin have demonstrated cytotoxic activity against various cancer cell lines.[13] It is hypothesized that this compound may also possess anticancer properties, potentially through the induction of apoptosis.

Cardiovascular Effects

The traditional use of Ammi visnaga for angina suggests vasodilatory properties. Khellin is a known vasodilator.[13] this compound may contribute to this effect, potentially through mechanisms such as calcium channel modulation or nitric oxide pathway activation.

Signaling Pathways

The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the known activities of related furanochromones and their potential biological effects, several pathways are of interest for future investigation.

Potential Apoptotic Pathway in Cancer Cells

Potential Vasodilation Pathway

Future Directions and Conclusion

This compound represents a promising but underexplored component of the traditionally used medicinal plant Ammi visnaga. While its specific role has been historically overshadowed by the more abundant khellin and visnagin, preliminary evidence and the activities of structurally related compounds suggest that this compound may possess significant antioxidant, neuroprotective, anticancer, and cardiovascular properties.

To fully realize the therapeutic potential of this compound, future research should focus on:

-

Quantitative Analysis: Establishing validated analytical methods to accurately quantify this compound in Ammi visnaga and its various preparations.

-

Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to elucidate the specific biological activities of isolated this compound.

-

Mechanism of Action: Investigating the molecular mechanisms and signaling pathways through which this compound exerts its effects.

-

Comparative Studies: Performing head-to-head comparisons of the potency and efficacy of this compound with khellin and visnagin.

This technical guide provides a framework for initiating and advancing research into this compound. By leveraging the provided experimental protocols and building upon the existing knowledge of related furanochromones, the scientific community can unlock the full therapeutic potential of this intriguing natural compound.

References

- 1. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An aqueous extract of Ammi visnaga fruits and its constituents khellin and visnagin prevent cell damage caused by oxalate in renal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Validated HPLC method for simultaneous estimation of khellol glucoside, khellin and visnagin in Ammi visnaga L. fruits and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. assaygenie.com [assaygenie.com]

- 11. attogene.com [attogene.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

Khellinol: A Physicochemical and Biological Profile for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Khellinol, a naturally occurring furanochromone, has garnered significant interest within the scientific community for its potential therapeutic applications. Structurally similar to khellin and visnagin, this compound is primarily extracted from the medicinal plant Ammi visnaga. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details established experimental protocols for their determination, and explores its biological activities with a focus on relevant signaling pathways, offering a valuable resource for its application in modern drug design and development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The key physicochemical parameters of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₅ | [1][2] |

| Molecular Weight | 246.21 g/mol , 246.22 g/mol | [1][2][3] |

| Exact Mass | 246.05 Da, 246.05282342 Da | [1][4] |

| XLogP3-AA (logP) | 2.5 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Solubility | Soluble in DMSO | [1] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. Standard experimental protocols for key parameters are outlined below.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.[5][6][7][8] A common method for its determination is the capillary melting point technique.[6][8][9]

Protocol:

-

Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube, which is sealed at one end.[6][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[7][9]

-

Heating: The sample is heated at a controlled rate.[6][8][9] Initially, a rapid heating rate can be used to determine an approximate melting range.[5] Subsequently, the measurement is repeated with a slower heating rate (typically 1-2°C per minute) near the expected melting point to ensure accuracy.[5][9]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid phase turns into a clear liquid is recorded as the completion of melting.[7] This range represents the melting point of the substance.[7]

Workflow for Melting Point Determination

References

- 1. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. westlab.com [westlab.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

In Vitro Antioxidant Capacity of Khellinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellinol is a naturally occurring furanocoumarin found in plants such as Ammi visnaga. Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, and many have been investigated for their biological activities. While this compound and its derivatives have been studied for various therapeutic properties, this guide focuses specifically on the methodologies used to assess their in vitro antioxidant capacity. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. Therefore, understanding the antioxidant potential of compounds like this compound is of significant interest in drug discovery and development.

This technical guide provides an in-depth overview of the core in vitro assays used to evaluate the antioxidant capacity of this compound. It includes detailed experimental protocols for the most common assays—DPPH, ABTS, and FRAP—and presents a framework for interpreting the resulting data. Additionally, it visualizes a key signaling pathway associated with the cellular antioxidant response.

Quantitative Data on Antioxidant Capacity

Direct quantitative data on the in vitro antioxidant capacity of isolated this compound is not extensively available in the current scientific literature. However, studies on extracts of Ammi visnaga, a plant rich in this compound and related furanocoumarins like khellin and visnagin, provide valuable insights into the potential antioxidant activity of this class of compounds. The antioxidant activity of these extracts is attributed to their complex mixture of phytochemicals, including flavonoids and γ-pyrones[1][2][3].

The following table summarizes representative antioxidant activity data from a study on the methanolic extracts of the roots and seeds of Ammi visnaga using the DPPH radical scavenging assay. The IC50 value represents the concentration of the extract required to scavenge 50% of the DPPH radicals, with a lower value indicating higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Ammi visnaga Methanol Extracts [3]

| Plant Part | Total Phenolic Content (mg GAE/g dry weight) | DPPH IC50 (μg/mL) |

| Roots | 270.78 ± 2.86 | 193.46 ± 17.13 |

| Seeds | 366.57 ± 2.86 | 227.19 ± 1.48 |

GAE: Gallic Acid Equivalents

It is important to note that these values reflect the combined antioxidant effects of all compounds present in the extracts and not solely that of this compound. Further research is required to determine the specific antioxidant capacity of isolated this compound.

Experimental Protocols for In Vitro Antioxidant Assays

The following sections detail the standardized experimental protocols for the three most widely used in vitro antioxidant capacity assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of a compound. It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Purple) (Yellow)

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, airtight container at 4°C.

-

Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.

-

-

Assay Procedure:

-

In a microplate well or a cuvette, add a specific volume of the test compound or standard solution (e.g., 100 µL).

-

Add a specific volume of the DPPH working solution (e.g., 100 µL) to each well/cuvette.

-

For the blank, add the solvent instead of the test compound.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant that can donate an electron or hydrogen atom, it is reduced, leading to a loss of color.

Principle: Antioxidant-H + ABTS•+ → Antioxidant• + ABTS (Blue-Green) (Colorless)

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before the assay, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., Trolox).

-

-

Assay Procedure:

-

In a microplate well or cuvette, add a small volume of the test compound or standard solution (e.g., 10 µL).

-

Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).

-

For the blank, add the solvent instead of the test compound.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity using a similar formula to the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the test substance.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Principle: Fe³⁺-TPTZ + Antioxidant → Fe²⁺-TPTZ + Oxidized Antioxidant (Colorless) (Blue)

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The FRAP reagent should be prepared fresh and warmed to 37°C before use.

-

Prepare a series of dilutions of the test compound (this compound) and a standard (e.g., FeSO₄·7H₂O or Trolox).

-

-

Assay Procedure:

-

In a microplate well or cuvette, add a small volume of the test compound or standard solution (e.g., 10 µL).

-

Add a larger volume of the pre-warmed FRAP reagent (e.g., 190 µL).

-

For the blank, add the solvent instead of the test compound.

-

Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Construct a standard curve using the absorbance values of the ferrous iron standards.

-

The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/g of sample) or Trolox equivalents.

-

Potential Signaling Pathways in Antioxidant Action

While direct experimental evidence for the signaling pathways modulated by this compound's antioxidant activity is limited, many natural antioxidant compounds exert their protective effects by activating the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or antioxidant compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Conclusion

The in vitro antioxidant capacity of this compound is an area that warrants further investigation to fully elucidate its potential therapeutic benefits. The standardized assays detailed in this guide—DPPH, ABTS, and FRAP—provide robust and reproducible methods for quantifying the free radical scavenging and reducing capabilities of this and other furanocoumarins. While direct quantitative data for this compound is currently sparse, the antioxidant activity of its natural source, Ammi visnaga, suggests a promising profile. Future research should focus on isolating this compound and systematically evaluating its activity in these assays to establish a definitive understanding of its antioxidant properties and to explore its modulation of key cellular defense mechanisms like the Keap1-Nrf2 pathway. Such data will be invaluable for researchers, scientists, and drug development professionals in advancing the therapeutic applications of this compound.

References

Khellinol and Its Derivatives: A Technical Overview of Anticancer Effects on Specific Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the anticancer effects of khellin derivatives, with a focus on their impact on various cancer cell lines. Due to the limited direct research on a compound specifically named "Khellinol," this document centers on the well-documented activities of potent khellin analogues, particularly the derivative designated as K11. The data and protocols presented herein are synthesized from peer-reviewed research to facilitate further investigation and drug development efforts in this area.

Quantitative Data Summary: Cytotoxicity of Khellin Derivative K11

The cytotoxic effects of the khellin derivative K11 have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, are summarized below. These values were determined following a 72-hour incubation period with the compound.

Table 1: IC50 Values of Khellin Derivative K11 in Hepatocellular Carcinoma (HCC) Cell Lines

| Cell Line | IC50 (µM) | Notes |

| Huh7 | < 5 | Most affected epithelial-like cell line.[1] |

| Plc/Prf/5 | > 5 | |

| Hep3B | > 5 | |

| HepG2 | > 5 | |

| Hep40 | < 5 | |

| skHep1 | > 5 | |

| Mahlavu | > 5 | |

| Focus | < 5 | |

| Snu449 | < 5 | |

| Snu387 | > 10 | Most resistant aggressive cancer cell line.[1] |

| Snu475 | > 5 |

Table 2: IC50 Values of Khellin Derivative K11 in Other Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) |

| Breast Cancer | BT20 | > 5 |

| T47D | < 5 | |

| MDA MB 361 | > 5 | |

| MDA MB 231 | > 5 | |

| SK-BR3 | > 5 | |

| Mcf7 | < 5 | |

| HCC1937 | > 5 | |

| Colon Cancer | SW620 | > 5 |

| HCT116 | < 5 | |

| Cervical Cancer | HeLa | < 5 |

Experimental Protocols

The following sections detail the methodologies employed in the studies of khellin derivatives' effects on cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines including hepatocellular carcinoma (Huh7, Plc/Prf/5, Hep3B, HepG2, Hep40, skHep1, Mahlavu, Focus, Snu449, Snu387, Snu475), breast cancer (BT20, T47D, MDA MB 361, MDA MB 231, SK-BR3, Mcf7, HCC1937), colon cancer (SW620, HCT116), and cervical cancer (HeLa) were used.[1]

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the khellin derivative K11 (ranging from 2.5 µM to 40 µM).[1] A control group receives medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cancer cell lines (e.g., Huh7, Plc, Snu449) are treated with the khellin derivative K11 at specified concentrations (e.g., 5 µM and 10 µM) for 48 hours.[1]

-

Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the SubG1, G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software. An increase in the SubG1 peak is indicative of apoptosis.

Effects on Cancer Cell Cycle and Potential Signaling Pathways

The khellin derivative K11 has been shown to induce cell cycle arrest in a cell-line-dependent manner. In Huh7 cells, treatment with K11 led to an increase in the SubG1 and G2/M phases.[1] In Snu449 cells, a lower concentration (5 µM) of K11 caused an increase in the S and G2/M phases, while a higher concentration (10 µM) resulted in a significant increase in the SubG1 population, suggesting an induction of apoptosis.[1] The Plc/Prf/5 cell line, however, did not show significant changes in its cell cycle profile upon treatment.[1]

The induction of G2/M arrest and apoptosis (indicated by the SubG1 peak) suggests that K11 may interfere with signaling pathways that regulate cell cycle checkpoints and programmed cell death. While the precise molecular targets of K11 have not been fully elucidated in the available literature, a generalized pathway leading to these effects can be proposed.

This proposed pathway suggests that the khellin derivative may induce cellular stress, such as DNA damage or replication stress, which in turn activates checkpoint kinases. These kinases can inhibit the CDK1/Cyclin B complex, which is crucial for entry into mitosis, thereby causing cell cycle arrest at the G2/M phase. Prolonged arrest at this checkpoint can subsequently trigger the apoptotic cascade. Further molecular studies are required to validate this hypothesis and identify the specific protein interactions.

Conclusion and Future Directions

The available data strongly suggest that khellin derivatives, such as K11, exhibit significant anti-proliferative activity against a variety of cancer cell lines, particularly those of hepatocellular and breast origin. The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis.

For researchers and drug development professionals, the following areas warrant further investigation:

-

Structure-Activity Relationship (SAR) Studies: A broader range of khellin derivatives should be synthesized and screened to identify the chemical moieties responsible for the observed cytotoxicity and to optimize potency and selectivity.

-

Mechanism of Action Studies: In-depth molecular studies are needed to identify the direct cellular targets of these compounds and to fully elucidate the signaling pathways they modulate.

-

In Vivo Efficacy: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Combination Therapies: The potential for synergistic effects when khellin derivatives are used in combination with existing chemotherapeutic agents should be explored.

This technical guide provides a foundational understanding of the anticancer potential of khellin derivatives. The presented data and protocols offer a starting point for further research aimed at developing novel and effective cancer therapies.

References

Investigating the Biosynthetic Pathway of Khellinol in Ammi visnaga: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Khellinol, a furanochromone found in the medicinal plant Ammi visnaga, holds significant therapeutic potential. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the proposed enzymatic steps, key intermediates, and regulatory mechanisms. While the complete pathway is yet to be fully elucidated, this document synthesizes available data to present a putative biosynthetic route, outlines detailed experimental protocols for its investigation, and presents quantitative data on related compounds to guide future research.

Introduction

Ammi visnaga (L.) Lam., commonly known as khella, has a long history in traditional medicine for treating various ailments, including renal colic and cardiovascular disorders. Its therapeutic effects are largely attributed to a class of secondary metabolites known as furanochromones, with khellin and visnagin being the most abundant and well-studied. This compound, a hydroxylated derivative of khellin, is also present in the plant and is of growing interest due to its potential pharmacological activities.[1]

The biosynthesis of furanochromones in Ammi visnaga is believed to follow a hybrid pathway, combining elements of the polyketide and mevalonate pathways. While significant progress has been made in understanding the formation of the furanochromone scaffold, the specific enzymatic reactions leading to the diversification of these molecules, such as the hydroxylation of khellin to this compound, remain an active area of research. This guide aims to provide a detailed technical resource for researchers investigating this biosynthetic pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following stages:

-

Formation of the Chromone Core: The chromone ring system is likely synthesized via the polyketide pathway. This involves the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme to form a polyketide chain, which then undergoes cyclization and aromatization.

-

Formation of the Furan Ring: The furan ring is thought to be derived from the mevalonate pathway, which produces isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These isoprenoid units are then believed to be incorporated to form the furan moiety.

-

Hydroxylation of Khellin to this compound: The final step in the biosynthesis of this compound is the hydroxylation of khellin. This reaction is hypothesized to be catalyzed by a cytochrome P450 monooxygenase (P450). These enzymes are well-known for their role in the functionalization of secondary metabolites in plants.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Quantitative Data

While specific quantitative data for this compound in Ammi visnaga is not extensively available in the literature, the concentrations of its precursor, khellin, and the related compound visnagin have been well-documented. These values can serve as a benchmark for studies aiming to quantify this compound and understand its relative abundance.

| Compound | Plant Part | Developmental Stage | Concentration (mg/100g dry weight) | Analytical Method | Reference |

| Khellin | Fruits | Unripe | 1200 - 1500 | HPLC | [2][3][4] |

| Khellin | Fruits | Ripe | 300 - 1200 | HPLC | [2][3][4] |

| Khellin | Flowers | - | 100 - 400 | MEKC | [2][3] |

| Khellin | Leaves | - | 50 - 200 | MEKC | [2][3] |

| Visnagin | Fruits | Unripe | 300 - 600 | HPLC | [2][3][4] |

| Visnagin | Fruits | Ripe | 50 - 300 | HPLC | [2][3][4] |

| Visnagin | Flowers | - | 50 - 200 | MEKC | [2][3] |

| Visnagin | Leaves | - | 20 - 100 | MEKC | [2][3] |

| Khellin | Aqueous Extract of Fruits | - | 2.88 mg/100 mg extract | HPLC | [5] |

| Visnagin | Aqueous Extract of Fruits | - | 1.72 mg/100 mg extract | HPLC | [5] |

Table 1: Quantitative analysis of Khellin and Visnagin in Ammi visnaga

Experimental Protocols

This section provides detailed methodologies for key experiments required to investigate the biosynthetic pathway of this compound.

Identification of Candidate Genes

A crucial step is the identification of the genes encoding the biosynthetic enzymes, particularly the putative khellin hydroxylase.

Protocol: Transcriptome Analysis

-

Plant Material: Collect various tissues of Ammi visnaga (e.g., fruits at different developmental stages, leaves, stems, and roots), flash-freeze in liquid nitrogen, and store at -80°C.

-

RNA Extraction: Extract total RNA using a suitable plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA samples and perform high-throughput sequencing (e.g., using an Illumina platform).

-

De novo Assembly and Annotation: Assemble the sequencing reads into transcripts using software like Trinity. Annotate the assembled transcripts by comparing them against public protein databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.

-

Identification of Candidate P450s: Search the annotated transcriptome for sequences showing high homology to known cytochrome P450 monooxygenases, particularly those involved in secondary metabolism.

-

Expression Analysis: Validate the expression of candidate P450 genes in different tissues using quantitative real-time PCR (qRT-PCR) to correlate their expression levels with the expected sites of this compound accumulation.

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their function must be confirmed through heterologous expression and in vitro enzyme assays.

Protocol: Heterologous Expression and Enzyme Assay

-

Cloning and Expression: Clone the full-length coding sequences of candidate P450 genes into a suitable expression vector (e.g., pYES-DEST52 for yeast expression). Transform the expression constructs into a suitable host, such as Saccharomyces cerevisiae.

-

Microsome Preparation: Grow the recombinant yeast cultures and induce protein expression. Prepare microsomal fractions from the yeast cells, which will contain the heterologously expressed P450 enzyme. A general protocol for microsomal preparation is available.[6][7]

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal fraction, a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), NADPH as a cofactor, and khellin as the substrate.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

-

Analyze the reaction products by HPLC or LC-MS/MS to detect the formation of this compound.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme by varying the concentration of khellin and measuring the initial reaction rates.

In Vivo Feeding Studies

Precursor feeding studies using labeled compounds can provide in vivo evidence for the proposed biosynthetic pathway.

Protocol: Precursor Feeding Study

-

Plant Material: Use Ammi visnaga cell suspension cultures or seedlings.

-

Precursor Administration: Prepare a solution of a labeled precursor, such as 13C- or 14C-labeled khellin. Add the labeled precursor to the culture medium or administer it to the seedlings.

-

Incubation: Incubate the plant material for a specific period to allow for the uptake and metabolism of the precursor.

-

Extraction and Analysis: Harvest the plant material, extract the furanochromones, and analyze the extract using LC-MS or NMR to detect the incorporation of the label into this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in Ammi visnaga presents an intriguing area of study with implications for both fundamental plant biochemistry and pharmaceutical development. While the general framework of a hybrid polyketide-mevalonate pathway is accepted for the formation of the furanochromone backbone, the specific enzymes involved, particularly the terminal hydroxylase that converts khellin to this compound, remain to be definitively identified and characterized.

Future research should focus on:

-

Transcriptome and Genome Analysis: Comprehensive sequencing efforts will be instrumental in identifying the complete set of genes involved in the furanochromone biosynthetic pathway in Ammi visnaga.

-

Functional Genomics: Systematic functional characterization of candidate polyketide synthases, prenyltransferases, and cytochrome P450s will be necessary to elucidate their precise roles.

-

Metabolic Engineering: Once the key enzymes are identified, metabolic engineering strategies in microbial or plant systems could be employed to enhance the production of this compound for pharmacological applications.

The experimental protocols and data presented in this guide provide a solid foundation for researchers to further unravel the intricacies of this compound biosynthesis, ultimately paving the way for the sustainable production of this valuable natural product.

References

- 1. Chemical Composition, Antioxidant, Anticancer, and Antibacterial Activities of Roots and Seeds of Ammi visnaga L. Methanol Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Khellin and visnagin in different organs of Ammi visnaga and Ammi majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validated HPLC method for simultaneous estimation of khellol glucoside, khellin and visnagin in Ammi visnaga L. fruits and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An aqueous extract of Ammi visnaga fruits and its constituents khellin and visnagin prevent cell damage caused by oxalate in renal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Pharmacokinetic Profile of Khellinol Analogues in Preclinical Models

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical document provides an in-depth analysis of the pharmacokinetics and metabolism of Visnagin and Khellin in various animal models, serving as a predictive framework for the closely related compound, Khellinol. The guide details quantitative pharmacokinetic parameters, experimental methodologies, and metabolic pathways. All data is presented in structured tables for comparative analysis, and key experimental workflows and metabolic schemes are visualized using diagrams to facilitate comprehension. This resource is intended for researchers, scientists, and professionals in the field of drug development to inform preclinical study design and guide future research on this compound and its derivatives.

Pharmacokinetics of Visnagin and Khellin

The pharmacokinetic profiles of Visnagin and Khellin have been investigated in rodent and rabbit models. These studies reveal important characteristics regarding their absorption, distribution, and elimination, which are crucial for predicting the behavior of this compound in vivo.

The following tables summarize the key pharmacokinetic parameters for Visnagin and Khellin from published studies.

Table 1: Pharmacokinetic Parameters of Visnagin in Male Sprague-Dawley Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-last) (mg*h/L) | T1/2 (h) |

| Intravenous | 1.25 | - | - | 1.03 | - |

| 2.5 | - | - | 3.61 | - | |

| 5 | - | - | 12.6 | - | |

| Oral (Pure Compound) | 2.5 | - | - | - | - |

| 5 | - | - | - | - | |

| 10 | - | - | - | 1.94 | |

| Oral (Ammi visnaga Extract) | 2.5 | Elevated | Later | >10-fold increase | - |

| 5 | Elevated | Later | >10-fold increase | - | |

| 10 | Elevated | Later | >10-fold increase | - |

Data compiled from studies demonstrating nonlinear elimination kinetics for Visnagin.[1]Oral administration of Visnagin as part of an aqueous extract of Ammi visnaga resulted in significantly increased plasma exposure compared to the pure compound.[2]

Table 2: Pharmacokinetic Parameters of Khellin in Rabbits

| Administration Route | Formulation | Dose | Cmax (ng/mL·mg⁻¹·kg) | Tmax (h) | Fraction of Dose Absorbed (%) |

| Oral | Suspension | - | - | 0.083 - 4 | 38 |

| Sugar-coated tablets | - | 23 | 21 | - | |

| Intramuscular | - | - | - | 0.083 - 4 | 100 |

Data indicates rapid absorption for oral suspension and intramuscular injection, with sustained release characteristics for sugar-coated tablets.[3]

Experimental Protocols

The methodologies employed in the pharmacokinetic studies of Visnagin and Khellin provide a blueprint for designing future investigations into this compound.

-

Rats: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of furanocoumarins.[1][2]

-

Rabbits: Rabbits have also been utilized to characterize the pharmacokinetics of Khellin.[3]

-

Intravenous Administration: For intravenous studies, Visnagin was solubilized in 25% Captisol® and administered as a bolus injection.[1] Doses have ranged from 1.25 to 5 mg/kg.[1]

-

Oral Administration: Oral dosing has been performed using oral gavage in rats.[2] For these studies, Visnagin was either solubilized in 25% Captisol® or administered as part of a standardized aqueous extract of Ammi visnaga.[2] In rabbits, Khellin was administered as an oral suspension and as sugar-coated tablets.[3]

-

Intramuscular Administration: Khellin has been administered intramuscularly to rabbits.[3]

-

Blood Sampling: Blood samples are typically collected at various time points post-administration to characterize the plasma concentration-time profile of the compound.

-

Analytical Method: A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Visnagin and its metabolites in plasma samples.[2]

-

Non-compartmental Analysis: This method is commonly used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[2]

-

Compartmental Modeling: For compounds exhibiting nonlinear kinetics, such as Visnagin, a two-compartment Michaelis-Menten model may be employed to better describe the data.[1]

Metabolism of Visnagin and Khellin

While detailed metabolic pathways for this compound are yet to be elucidated, studies on related compounds suggest potential biotransformation routes. The nonlinear elimination of Visnagin suggests the involvement of a saturable process, likely an enzymatic or transporter system.[1] Cytochrome P450 enzymes are known to be involved in the metabolism of many xenobiotics and are likely candidates for the metabolism of this compound and its analogues.[4]

Visualizations

Caption: Workflow for a typical oral pharmacokinetic study in an animal model.

References

- 1. Nonlinear pharmacokinetics of visnagin in rats after intravenous bolus administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic evaluation of visnagin and Ammi visnaga aqueous extract after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Khellinol Extraction from Ammi visnaga Seeds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Khellinol is a naturally occurring furanochromone found in the seeds of Ammi visnaga, a plant with a long history of use in traditional medicine. Structurally related to the more abundant compounds khellin and visnagin, this compound has garnered interest for its potential therapeutic properties, including antioxidant and anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a compound of interest for further investigation in drug development. This document provides a detailed, though adapted, protocol for the extraction and purification of this compound from Ammi visnaga seeds, based on established methods for related furanochromones. It also presents a generalized overview of a potential signaling pathway associated with its apoptotic activity.

Quantitative Data on Furanochromone Content in Ammi visnaga

While specific quantitative data for this compound extraction is not extensively available in the literature, the yields of the major furanochromones, khellin and visnagin, have been well-documented and are presented here to provide a reference for expected compound levels in Ammi visnaga seed extracts.

| Extraction Method | Solvent System | Khellin Content (mg/g of extract) | Visnagin Content (mg/g of extract) | Purity (%) | Reference |

| Column Chromatography | Not Specified | 1.114 | 0.326 | Khellin: 90.16, Visnagin: 79.62 | [1] |

| Aqueous Infusion | Boiling Water | 28.8 (in 100mg extract) | 17.2 (in 100mg extract) | Not Specified | N/A |

Experimental Protocols

The following protocols are adapted from established methods for the extraction and purification of khellin and visnagin from Ammi visnaga seeds. Researchers should optimize these protocols for the specific isolation of this compound.

Protocol 1: Solvent Extraction of Crude Furanochromone Mixture

This protocol describes a general method for obtaining a crude extract rich in furanochromones, including this compound.

Materials:

-

Dried Ammi visnaga seeds

-

Grinder or mill

-

Soxhlet apparatus or round-bottom flask with reflux condenser

-

Methanol (reagent grade)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Preparation of Plant Material: Grind the dried Ammi visnaga seeds into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Soxhlet Extraction: Place the powdered seeds (e.g., 100 g) into a thimble and extract with methanol (500 mL) in a Soxhlet apparatus for 6-8 hours.

-

Maceration: Alternatively, soak the powdered seeds in methanol at a solid-to-solvent ratio of 1:10 (w/v) in a sealed container for 48-72 hours with occasional shaking.

-

-

Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain a crude methanolic extract.

-

Drying: Dry the crude extract in a vacuum oven to remove any residual solvent.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines a method for the separation of this compound from the crude extract.

Materials:

-

Crude methanolic extract from Protocol 1

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-